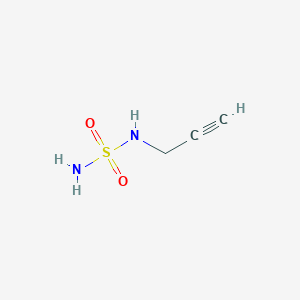

(Prop-2-yn-1-yl)(sulfamoyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(sulfamoylamino)prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c1-2-3-5-8(4,6)7/h1,5H,3H2,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSVDORRVROYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Prop 2 Yn 1 Yl Sulfamoyl Amine and Its Chemical Analogues

Direct Synthetic Routes to N-Propargylsulfamides

Amidation and Sulfonamidation Protocols from Propargylamine (B41283)

The direct reaction of propargylamine with sulfamoyl chlorides or related sulfonamide-forming reagents represents a primary and straightforward approach to N-propargylsulfamides. This method leverages the nucleophilic character of the amine group on propargylamine to attack the electrophilic sulfur center of the sulfonyl chloride, leading to the formation of a sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Similarly, sulfonamidation of aryl and heteroaryl halides can be achieved through photosensitized nickel catalysis, providing a broad range of N-aryl and N-heteroaryl sulfonamide motifs. princeton.edu This method has been successfully applied to the late-stage functionalization of complex molecules. princeton.edu

The synthesis of N-propargylsulfamides can also be achieved through the reaction of propargylamine with sulfonyl chlorides. This reaction is a standard method for the formation of sulfonamides. youtube.com

Propargylation Strategies from Sulfonamides and Amines

An alternative strategy involves the propargylation of pre-existing sulfonamides or amines. In this approach, a sulfonamide is treated with a propargyl halide, such as propargyl bromide, in the presence of a base. researchgate.netnih.gov The base deprotonates the sulfonamide nitrogen, generating a nucleophilic anion that subsequently displaces the halide from the propargyl group. researchgate.net This method is particularly useful for introducing the propargyl group onto a diverse range of sulfonamide scaffolds. researchgate.netnih.gov The alkylation of amines with propargyl halides is a common method for the synthesis of propargylamines. masterorganicchemistry.comwikipedia.org However, this reaction can sometimes lead to multiple alkylations, resulting in a mixture of primary, secondary, and tertiary amines. masterorganicchemistry.com

Catalytic Multicomponent Coupling Reactions

A³ Coupling Reactions for Propargylamine Scaffolds

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component method for the synthesis of propargylamines. niscpr.res.inresearchgate.netnih.govphytojournal.com This reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal complex. niscpr.res.inresearchgate.netphytojournal.com While not a direct synthesis of N-propargylsulfamides, the resulting propargylamine can be subsequently functionalized with a sulfamoyl group. The versatility of the A³ coupling allows for the creation of a wide array of substituted propargylamine backbones, which can then be converted to the desired sulfamides. rsc.orgresearchgate.netnih.gov Various catalysts, including those based on copper and iron, have been developed to promote this transformation efficiently. niscpr.res.inresearchgate.net The reaction is believed to proceed through the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide species generated from the terminal alkyne. nih.gov

Table 1: Examples of A³ Coupling Reactions for Propargylamine Synthesis

| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Phenylacetylene | Fe3O4 nanoparticles | Acetone | 99.71 | niscpr.res.in |

| Benzaldehyde | Dibenzylamine | Phenylacetylene | HAuCl4 | Not specified | Not specified | researchgate.net |

| Various | Various | Various | CuI on Amberlyst A-21 | Solvent-free | Excellent | researchgate.net |

| Various | Various | Various | [{Cu(μ − I)2Cu}(PPh3)4] | Not specified | Quantitative | researchgate.net |

C–H Functionalization Approaches

Cobalt(II)-Catalyzed Intramolecular Amination of Propargylic C(sp³)–H Bonds

A more advanced and atom-economical approach to the synthesis of cyclic sulfamides, which are analogues of (Prop-2-yn-1-yl)(sulfamoyl)amine, involves the direct functionalization of C(sp³)–H bonds. nih.govresearchgate.netrecercat.catusc.edu Specifically, cobalt(II)-catalyzed intramolecular amination of N-bishomopropargylic sulfamoyl azides has been demonstrated as a highly chemoselective method. usc.edunih.gov This reaction proceeds via a metalloradical catalysis mechanism, where a cobalt-nitrenoid intermediate is proposed to abstract a hydrogen atom from the propargylic position, followed by radical recombination to form the C–N bond. nih.gov This strategy allows for the construction of six-membered cyclic sulfamides with high efficiency and excellent functional group tolerance. nih.govresearchgate.netnih.govresearchgate.net The use of a D2h-symmetric amidoporphyrin ligand has been shown to be effective in promoting this transformation. nih.gov Recent advancements in cobalt-catalyzed C-H activation have expanded the scope of these reactions in heterocyclic chemistry. rsc.orgrsc.org

Table 2: Cobalt(II)-Catalyzed Intramolecular Propargylic C–H Amination

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Bishomopropargylic sulfamoyl azide (B81097) (1a) | [Co(TPP)] | Benzene | 40 | 42 | nih.gov |

| Various N-bishomopropargylic sulfamoyl azides (1) | [Co(P1)] | Benzene | 40 | Excellent | nih.gov |

Generation and Transformation of Sulfamoyl Azides as Precursors

A key approach to synthesizing sulfamoyl-containing molecules involves the use of sulfamoyl azides as reactive intermediates. These can be generated from secondary amines and subsequently functionalized.

Synthesis of Sulfamoyl Azides from Secondary Amines

Sulfamoyl azides are readily prepared from secondary amines using a sulfonyl azide transfer agent. nih.govnih.gov A notable method involves the use of 2,3-dimethyl-1H-imidazolium triflate, which efficiently converts a variety of secondary amines into their corresponding alkyl- and arylsulfamoyl azides. nih.govacs.org The reaction proceeds smoothly at low temperatures in polar aprotic solvents like acetonitrile. acs.org It is crucial to use secondary amines to prevent the hydrolysis of the resulting sulfamoyl azide. nih.govacs.org The first reported synthesis of sulfamoyl azides dates back to 1956, which utilized the reaction of sulfamoyl chlorides with sodium azide. nih.govacs.org However, this method has limitations, particularly for the preparation of arylsulfamoyl azides due to undesired side reactions. acs.org

The use of imidazole-1-sulfonyl azide hydrochloride has also been shown to be an effective diazo transfer reagent. nih.gov By alkylating the imidazole (B134444) nitrogen, the reactivity shifts from diazo transfer to the transfer of the sulfonyl azide group, providing a novel and efficient route to sulfamoyl azides. acs.org

Table 1: Synthesis of Sulfamoyl Azides from Secondary Amines

| Amine Substrate | Azide Transfer Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-methylbenzylamine | 2,3-dimethyl-1H-imidazolium triflate | CH3CN | 0 | High | nih.gov |

| Various secondary amines | 2,3-dimethyl-1H-imidazolium triflate | CH3CN | 0 | High | acs.org |

Note: "High" indicates that the source mentions high yields without specifying the exact percentage.

Introduction of Propargyl Groups via Sulfamoyl Amine Intermediates

Once sulfamoyl azides are formed, they can be converted into sulfamoyl amines, which can then be functionalized. For instance, sulfamoyl azides can react with alkynes in the presence of a copper catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), to form 1-sulfamoyl-1,2,3-triazoles. nih.govnih.gov These triazoles are stable and can serve as precursors to rhodium azavinyl carbenes. nih.gov

Alternatively, a sulfamoyl imine can be reduced, for example with sodium borohydride, to yield a sulfamoyl amine. nih.govacs.org This sulfamoyl amine can then undergo further functionalization. A propargyl group can be readily introduced to the sulfamoyl amine under simple conditions to produce the corresponding propargyl amine derivative in high yield. nih.govacs.org The propargyl group is a versatile functional handle that allows for further synthetic modifications. nih.govmdpi.com

Radical-Mediated Functionalization Strategies

Radical chemistry offers powerful tools for the synthesis of complex sulfonamides, including those with aliphatic and functionalized side chains.

Silyl (B83357) Radical Activation of Sulfamoyl Chlorides for Aliphatic Sulfonamides

A modern and efficient method for creating aliphatic sulfonamides involves the activation of sulfamoyl chlorides using silyl radicals. organic-chemistry.orgacs.orgnih.gov This process enables a single-step hydrosulfamoylation of alkenes. organic-chemistry.org The reaction is typically mediated by a photocatalyst, such as Eosin Y, under blue light irradiation, with tris(trimethylsilyl)silane (B43935) (TTMSS) acting as the silyl radical source. organic-chemistry.orgjove.comacs.org

This method is advantageous due to its tolerance of a wide array of functional groups and its applicability to late-stage functionalization of complex molecules. organic-chemistry.orgacs.org The mechanism involves the abstraction of a chlorine atom from the sulfamoyl chloride by the silyl radical, generating a sulfamoyl radical which then adds to the alkene. acs.orgjove.com

Table 2: Silyl Radical-Mediated Hydrosulfamoylation of Alkenes

| Alkene Substrate | Sulfamoyl Chloride | Photocatalyst | Silyl Radical Source | Yield | Reference |

| Various alkenes | Various | Eosin Y | TTMSS | Moderate to excellent | organic-chemistry.org |

| Electron-deficient alkenes | Various | Eosin Y | TTMSS | - | jove.com |

Note: Specific yield percentages were not provided in the source material.

Alkoxysulfonyl and Fluorosulfonyl Radical Additions to Alkynes

The addition of sulfonyl radicals to alkynes is a valuable technique for constructing highly functionalized sulfonyl compounds. rsc.orgrsc.orgresearchgate.net Alkoxysulfonyl (ROSO₂•) and fluorosulfonyl (FSO₂•) radicals, which are less explored, can be generated from readily available precursors. rsc.orgrsc.org For instance, these radicals can be formed through the addition of a CF₃ radical to allylsulfonic acid derivatives followed by β-fragmentation. rsc.orgrsc.org

These generated sulfonyl radicals can then add to alkynes, particularly aryl alkyl alkynes, to form vinyl radicals. rsc.orgrsc.org These intermediates can be trapped, for example by a trifluoromethyl group, to yield tetra-substituted alkenes. rsc.orgrsc.org The development of new methods to generate and utilize these radicals is significant for accessing novel alkoxy- and fluorosulfonyl compounds. rsc.orgnih.gov The use of sulfuryl chlorofluoride (FSO₂Cl) has also been identified as an effective source for fluorosulfonyl radicals in the fluorosulfonylation of alkenes and alkynes. rsc.orgthieme-connect.com

Other Advanced Synthetic Routes

Beyond the specific methods detailed above, several other advanced strategies exist for the synthesis of sulfonamides and their derivatives. Traditional methods often rely on the reaction of sulfonyl chlorides with primary or secondary amines. researchgate.net However, modern advancements have introduced more efficient and versatile approaches.

These include:

Catalytic Oxidative Coupling: The direct oxidative coupling of thiols and amines has emerged as a streamlined method for synthesizing sulfenamides, sulfinamides, and sulfonamides in a single step, reducing waste and pre-functionalization steps. rsc.org

Sulfur Dioxide Insertion: Utilizing sulfur dioxide surrogates like potassium metabisulfite (B1197395) (K₂S₂O₅) or DABSO allows for the insertion of a sulfonyl group into molecules, offering high functional group compatibility. thieme-connect.com

C-N Cross-Coupling: While challenging due to the lower nucleophilicity of sulfonamides, C-N cross-coupling reactions are a key method for forming N-(hetero)aryl sulfonamides. thieme-connect.com

Three-Component Reactions: Multi-component reactions, such as the cobalt-catalyzed coupling of aryl aldehydes, primary sulfonamides, and (hetero)arenes, provide an atom-economical route to highly substituted sulfonamide frameworks. thieme-connect.com

These advanced routes continue to expand the synthetic toolbox for accessing a diverse range of sulfonamide-containing molecules, including those with propargyl functionalities.

Annulation Reactions Involving Prop-2-ynylsulfonium Salts

Annulation reactions, or ring-forming reactions, are a powerful tool for the construction of heterocyclic compounds. Prop-2-ynylsulfonium salts have emerged as versatile C2 synthons in these transformations, capable of participating in various cycloaddition and domino reactions. When reacted with suitable nitrogen-containing nucleophiles, such as sulfonyl-protected amines, they can lead to the formation of a diverse range of nitrogen heterocycles. These reactions are particularly relevant for the synthesis of complex analogues of this compound, where the sulfamoyl-containing propargyl group is incorporated into a new ring system.

A notable example is the sequential [1 + 4]- and [2 + 3]-annulation of prop-2-ynylsulfonium salts with sulfonyl-protected o-amino aromatic aldimines. nih.gov This method allows for the efficient construction of hexahydropyrrolo[3,2-b]indoles, which are complex fused azaheterocycles. nih.gov In this process, the prop-2-ynylsulfonium salt acts as a two-carbon building block, reacting in a single operation to form two new five-membered rings. nih.gov The reaction is typically carried out in the presence of a base, which facilitates the in situ generation of a sulfur ylide from the sulfonium (B1226848) salt, initiating the domino reaction sequence.

Similarly, a divergent domino annulation reaction between prop-2-ynylsulfonium salts and sulfonyl-protected β-amino ketones has been developed. researchgate.net This reaction can be directed to selectively produce either epoxide-fused 2-methylenepyrrolidines or sulfur-containing pyrroles, depending on the choice of base. researchgate.net When a base like cesium carbonate (Cs₂CO₃) is used, a [3 + 2]- and [2 + 1]-annulation cascade occurs, leading to the formation of the epoxide-fused pyrrolidine (B122466) derivatives. researchgate.net This transformation highlights the versatility of prop-2-ynylsulfonium salts in constructing intricate molecular scaffolds from simple, readily accessible starting materials.

The table below summarizes key findings from studies on annulation reactions involving prop-2-ynylsulfonium salts and sulfonyl-protected amines, showcasing the synthesis of complex heterocyclic analogues.

| Entry | Reactants | Catalyst/Base | Product Type | Yield (%) | Reference |

| 1 | Prop-2-ynylsulfonium salt, Sulfonyl-protected o-amino aromatic aldimine | Base | Hexahydropyrrolo[3,2-b]indole | High | nih.gov |

| 2 | Prop-2-ynylsulfonium salt, N-Sulfonyl-β-amino-1-phenylethanone | Cs₂CO₃ | Epoxide-fused 2-methylenepyrrolidine | Moderate to Excellent | researchgate.net |

| 3 | Prop-2-ynylsulfonium salt, N-Substituted pyrrole-2-carboxaldehyde | Base | Indolizine with a thioether group | Moderate to Good | organic-chemistry.org |

| 4 | Prop-2-ynylsulfonium salt, Hydrazonyl chloride | Base | Pyrazole (B372694) with functional motifs | Not Specified | uantwerpen.be |

These examples demonstrate the utility of prop-2-ynylsulfonium salts in creating a diverse array of heterocyclic structures from sulfonyl-containing amine precursors, thereby providing access to a wide range of complex chemical analogues of this compound.

Dehydrogenative Borylation of Terminal Alkynes

Dehydrogenative borylation is an atom-economical method for the formation of carbon-boron bonds, which are highly valuable intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. This transformation involves the reaction of a C-H bond with a boron-containing reagent, such as pinacolborane (HBpin), with the concomitant release of dihydrogen gas. For terminal alkynes, this reaction offers a direct route to alkynylboronates, which are versatile building blocks for further functionalization.

While the direct dehydrogenative borylation of this compound or its N-substituted analogues has not been explicitly detailed in the surveyed literature, the general methodology for the catalytic dehydrogenative borylation of terminal alkynes is well-established. illinois.edu This reaction is typically catalyzed by transition metal complexes, with iridium-based catalysts being particularly effective. illinois.edu A key challenge in the borylation of terminal alkynes is to achieve chemoselectivity for C-H borylation over the competing hydroboration of the carbon-carbon triple bond.

Research has shown that specialized catalyst systems, such as those employing ancillary pincer ligands, can provide strict chemoselectivity for the desired C-H borylation. For instance, an iridium catalyst with a SiNN pincer ligand has been reported to efficiently convert a variety of terminal alkynes to their corresponding alkynylboronates in high yields at ambient temperature. The reaction proceeds rapidly, often within minutes, demonstrating the high catalytic activity and selectivity of the system.

The general scheme for the dehydrogenative borylation of a terminal alkyne is as follows:

R-C≡C-H + HBpin --(Catalyst)--> R-C≡C-Bpin + H₂

Although a specific example with an N-propargylsulfamide substrate is not available in the cited literature, it is plausible that this methodology could be applied to synthesize borylated analogues of this compound. The resulting alkynylboronate could then undergo a wide range of subsequent transformations, such as cross-coupling reactions, to introduce new carbon-based substituents at the terminus of the alkyne, thereby creating a diverse library of chemical analogues.

The table below presents data from a study on the dehydrogenative borylation of various terminal alkynes, illustrating the scope and efficiency of this methodology.

| Entry | Terminal Alkyne (R-C≡C-H) | Catalyst System | Product (R-C≡C-Bpin) | Yield (%) | Reference |

| 1 | Phenylacetylene | Iridium/SiNN pincer ligand | Phenyl(pinacolboryl)acetylene | High | General Methodology |

| 2 | 1-Octyne | Iridium/SiNN pincer ligand | (Oct-1-yn-1-yl)boronic acid pinacol (B44631) ester | High | General Methodology |

| 3 | (Trimethylsilyl)acetylene | Iridium/SiNN pincer ligand | (Pinacolboryl)(trimethylsilyl)acetylene | High | General Methodology |

The application of such a dehydrogenative borylation reaction to an N-propargylsulfamide would provide a powerful synthetic tool for the diversification of this class of compounds, opening up new avenues for the exploration of their chemical and biological properties.

Reactivity Profiles and Mechanistic Investigations of Prop 2 Yn 1 Yl Sulfamoyl Amine Derivatives

Cycloaddition Chemistry

The presence of a terminal alkyne group in (prop-2-yn-1-yl)(sulfamoyl)amine makes it an ideal substrate for various cycloaddition reactions, providing access to important nitrogen- and sulfur-containing heterocyclic scaffolds.

Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) with N-Sulfamoyl Azides

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,2,3-triazoles. The reaction of this compound derivatives with N-sulfamoyl azides under copper(I) catalysis provides a direct route to N-sulfonyl and N-sulfamoyl-1,2,3-triazoles.

However, the cycloaddition of electron-deficient azides like N-sulfonyl and N-sulfamoyl azides with terminal alkynes can be challenging. The resulting 5-cuprated triazole intermediate is often unstable due to the electron-withdrawing nature of the sulfonyl or sulfamoyl group, leading to the formation of ketenimine intermediates and subsequent amide derivatives instead of the desired triazole. To circumvent this, specific catalytic systems and reaction conditions have been developed. For instance, the use of a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) catalyst at room temperature has proven effective for the synthesis of 1-sulfonyl-1,2,3-triazoles from sulfonyl azides and terminal alkynes, including those with sulfamoyl functionalities. This method works under both anhydrous and aqueous conditions. Another approach involves using a prolinamide ligand with a Cu(I) catalyst in aqueous media, which selectively generates N-sulfonyl and sulfamoyl triazoles by inhibiting the cleavage of the N1-N2 bond in the triazole intermediate. These reactions are typically mild and tolerate a wide range of functional groups.

The general applicability of this methodology is demonstrated by the successful cycloaddition of various sulfamoyl azides with a range of alkynes, affording the corresponding triazole products in high yields. The reaction of N,N-dimethylsulfamoyl azide (B81097) with different terminal alkynes, for example, proceeds rapidly to give the desired triazoles.

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloadditions with N-Sulfamoyl Azides This table is interactive. Click on the headers to sort the data.

| Alkyne Reactant | Sulfamoyl Azide Reactant | Catalyst/Ligand | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | N,N-Dimethylsulfamoyl azide | CuI/Prolinamide | Water | 1-(N,N-Dimethylsulfamoyl)-4-phenyl-1H-1,2,3-triazole | 92 | |

| 1-Octyne | N,N-Dimethylsulfamoyl azide | CuI/Prolinamide | Water | 1-(N,N-Dimethylsulfamoyl)-4-hexyl-1H-1,2,3-triazole | 89 | |

| Propargyl alcohol | N,N-Dimethylsulfamoyl azide | CuI/Prolinamide | Water | (1-(N,N-Dimethylsulfamoyl)-1H-1,2,3-triazol-4-yl)methanol | 95 | |

| (Prop-2-yn-1-yl)amine | N,N-Dimethylsulfamoyl azide | CuI/Prolinamide | Water | 1-((1-(N,N-Dimethylsulfamoyl)-1H-1,2,3-triazol-4-yl)methyl)amine | 85 |

The resulting N-sulfonyl-1,2,3-triazoles are valuable intermediates themselves, serving as precursors for azavinyl carbenes which can undergo further transformations.

[3+2] Cycloadditions Involving Sulfoximine (B86345) Diazo Compounds and Alkynes

[3+2] cycloaddition reactions provide another powerful tool for constructing five-membered rings. The reaction of sulfoximine diazo compounds with alkynes, such as this compound derivatives, offers a route to novel pyrazole (B372694) sulfoximines. Sulfoximines and pyrazoles are both important structural motifs in medicinal chemistry.

The synthesis of the required sulfoximine diazo compounds has been a key development in this area. These diazo compounds can then participate in [3+2] cycloadditions with alkynes to form pyrazole sulfoximines. The reaction conditions, such as the solvent and stoichiometry, can influence the outcome and yield of the reaction. For instance, using an excess of the alkyne in toluene (B28343) at room temperature has been shown to be effective. The reaction tolerates various substituents on both the sulfoximine diazo compound and the alkyne.

Unsymmetrical alkynes can lead to the formation of a single regioisomer, highlighting the selectivity of the reaction. The resulting pyrazolesulfoximines can be further derivatized, expanding the accessible chemical space.

Table 2: Examples of [3+2] Cycloadditions of Sulfoximine Diazo Compounds with Alkynes This table is interactive. Click on the headers to sort the data.

| Sulfoximine Diazo Compound | Alkyne Reactant | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(tert-Butyldiphenylsilyl)-S-methyl-S-phenyldiazo-sulfoximine | Methyl propiolate | Toluene | Methyl 1-(N-(tert-butyldiphenylsilyl)-S-methyl-S-phenylsulfonimidoyl)-1H-pyrazole-4-carboxylate | 80 | |

| N-(tert-Butyldiphenylsilyl)-S-methyl-S-phenyldiazo-sulfoximine | Dimethyl acetylenedicarboxylate | Toluene | Dimethyl 1-(N-(tert-butyldiphenylsilyl)-S-methyl-S-phenylsulfonimidoyl)-1H-pyrazole-3,4-dicarboxylate | 85 | |

| N-(tert-Butyldiphenylsilyl)-S-methyl-S-phenyldiazo-sulfoximine | 3-Bromopropiolate | Toluene | Methyl 3-bromo-1-(N-(tert-butyldiphenylsilyl)-S-methyl-S-phenylsulfonimidoyl)-1H-pyrazole-4-carboxylate | 77 |

Radical-Mediated Transformation Mechanisms

The N-S bond in sulfamoyl derivatives can undergo homolytic cleavage to generate sulfonyl radicals, which are versatile intermediates for various transformations.

Homolysis of N-S Bonds and Sulfonyl Radical Generation

Sulfonyl radicals can be generated from sulfamoyl derivatives through various methods, including photoredox catalysis. For instance, visible-light-activated photocatalysts can facilitate the redox-neutral formation of sulfonyl radicals from precursors like dimethylsulfamoyl chloride. This allows for the subsequent sulfonamidation of alkenes. Another approach involves the photoredox activation of sulfone-substituted tetrazoles to generate sulfonyl radicals that can be trapped by electron-deficient olefins.

The direct generation of sulfonyl radicals from sulfonamides is challenging due to their low redox potentials. However, strategies have been developed to overcome this, such as converting the sulfonamide into an N-sulfonylimine, which can then undergo photocatalytic activation to generate the sulfonyl radical. This method allows for the late-stage functionalization of sulfonamides.

Once generated, the sulfonyl radical can participate in a variety of reactions, including addition to unsaturated bonds. The addition of sulfonyl radicals to alkynes is a valuable method for constructing functionalized sulfonyl compounds.

Regio- and Stereoselectivity in β-Sulfonylamination of Alkynes

The radical addition of sulfonyl species to alkynes can proceed with high regio- and stereoselectivity, leading to the formation of β-sulfonylvinylamines. A photosensitized approach using N-sulfonyl heteroaromatics as bifunctional reagents has been developed for the β-sulfonylamination of terminal alkynes. This method delivers (E)-β-sulfonylvinylamines with excellent regio- and stereoselectivity. The proposed mechanism involves the formation of an aromatic nitrogen-centered radical, which then adds to the alkyne, followed by sulfonylation.

Similarly, the halosulfonylation of alkynes with sulfonyl chlorides, often proceeding through a radical mechanism, can also exhibit high regio- and stereoselectivity. For instance, the iron-catalyzed chlorosulfonylation of terminal alkynes with arylsulfonyl chlorides yields (E)-β-chlorovinyl sulfones. The regioselectivity is often dictated by the substituents on the alkyne, with the sulfonyl group adding to the carbon adjacent to an alkyl group and the halogen adding to the carbon near an aryl group.

The stereochemical outcome of these radical additions can sometimes be controlled by the choice of ligands or other reaction parameters.

Table 3: Regio- and Stereoselectivity in the Addition of Sulfonyl Radicals to Alkynes This table is interactive. Click on the headers to sort the data.

| Alkyne Reactant | Sulfonyl Source | Catalyst/Conditions | Major Product | Regio/Stereo-selectivity | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | N-Sulfonylpyridine | Photocatalyst, base | (E)-N-(2-phenyl-2-(pyridin-2-ylsulfonyl)vinyl)aniline | High (E)-selectivity | |

| 1-Octyne | N-Sulfonylimidazole | Photocatalyst, base | (E)-N-(1-(imidazol-1-ylsulfonyl)oct-1-en-2-yl)aniline | High (E)-selectivity | |

| 1-Phenyl-1-propyne | Methanesulfonyl chloride | fac-Ir(ppy)₃, visible light | (E)-1-chloro-2-(methylsulfonyl)-1-phenylprop-1-ene | High (E)-selectivity and regioselectivity |

Cascade and Rearrangement Reactions

The unique combination of a sulfamoyl group and an alkyne in this compound derivatives allows for their participation in various cascade and rearrangement reactions, leading to the formation of complex molecular architectures.

Radical-induced cyclizations of unsaturated sulfonamides are a well-established method for constructing cyclic imines and other nitrogen-containing heterocycles. These reactions often involve an initial radical cyclization onto the double or triple bond, followed by further transformations. For example, the radical cyclization of ene sulfonamides can lead to the formation of an α-sulfonamidoyl radical, which then eliminates a sulfonyl radical to form a stable imine.

In the context of this compound derivatives, intramolecular radical cyclization of the sulfonyl radical onto the alkyne moiety can initiate a cascade sequence. For instance, a radical three-component nitration/spiro-cyclization of unsaturated sulfonamides has been developed to access nitro-containing 4-azaspiro[4.5]decanes. This tandem reaction proceeds under metal-free conditions and involves the attack of a nitro radical on the unsaturated sulfonamide, followed by a cascade of radical and cyclization steps.

Furthermore, N-sulfonyl-1,2,3-triazoles, which can be synthesized from this compound derivatives as described in section 3.1.1, are known to undergo rhodium-catalyzed reactions with alkenyl alkyl ethers to produce substituted pyrroles. This transformation proceeds through the formation of an α-imino rhodium carbene complex, followed by a transannulation and elimination sequence. This can be performed as a one-pot, three-component reaction starting from the terminal alkyne.

These examples highlight the potential of this compound and its derivatives as versatile building blocks for the synthesis of diverse and complex molecules through cascade and rearrangement pathways.

Pathways to Tetrasubstituted Imidazoles from Propargyl Amines and Sulfonyl Azides

A highly efficient, one-pot, two-step, three-component reaction has been developed for the synthesis of tetrasubstituted imidazoles from N-propargylamines, terminal alkynes, and sulfonyl azides. rsc.org This method provides a straightforward and effective route to a diverse range of imidazole (B134444) derivatives. nih.govacs.org

The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like triethylamine (B128534) (Et3N). rsc.org The initial step involves the copper-catalyzed reaction between the terminal alkyne and the sulfonyl azide, which generates a ketenimine intermediate. rsc.org The subsequent nucleophilic addition of the N-propargylamine to the central carbon of this ketenimine forms an intermediate that, in the presence of a base, rearranges to an aminoallene. rsc.orgacs.org This allene (B1206475) intermediate then undergoes a 6π-electrocyclic ring closure to yield an ionic intermediate. A final 1,3-sulfonyl shift results in the formation of the stable tetrasubstituted imidazole product. rsc.org

The proposed mechanism for this transformation is outlined below:

Formation of Ketenimine: The reaction commences with the copper-catalyzed formation of a ketenimine intermediate from the terminal alkyne and the sulfonyl azide. rsc.org

Nucleophilic Addition: The N-propargylamine then acts as a nucleophile, attacking the central carbon of the ketenimine. rsc.org

Allene Formation: The resulting adduct, in the presence of a base, isomerizes to form an aminoallene intermediate. rsc.orgacs.org

Electrocyclization: This aminoallene undergoes a 6π-electrocyclic ring closure, a key step in forming the imidazole ring. acs.org

Sulfonyl Shift: The final step involves a 1,3-shift of the sulfonyl group to afford the aromatic tetrasubstituted imidazole. rsc.org

This methodology has been successfully applied to a variety of substituted propargylamines, alkynes, and sulfonyl azides, demonstrating its broad scope and utility in constructing complex imidazole frameworks. acs.org

Conversion of Propargyl Azides to Allenyl Azides

The isomerization of propargyl azides to their corresponding allenyl azides is a significant transformation that opens up further reactive pathways. dntb.gov.ua This rearrangement is often a key step in more complex reaction cascades. researchgate.net The conversion can be influenced by the electronic nature of the substituents on the propargyl framework. dntb.gov.ua

For instance, the introduction of electron-withdrawing groups, such as those derived from the oxidation of a phenylthio substituent to the corresponding sulfoxide (B87167) or sulfone, facilitates the prototropic rearrangement to the allenyl azide. dntb.gov.ua This process generally proceeds with moderate to good yields and results in allenyl azides with notable stability. dntb.gov.ua

The mechanism of this transformation is believed to proceed via a base-catalyzed 1,3-proton transfer. researchgate.net Computational studies have been employed to investigate the energetics of this isomerization, comparing the relative stabilities of the propargyl and allenyl isomers. researchgate.net These studies indicate that for certain substituted systems, the allenyl isomer can be thermodynamically favored. researchgate.net

The resulting allenyl azides are valuable intermediates themselves, capable of undergoing various subsequent reactions, including cycloadditions, to form a range of heterocyclic compounds. researchgate.netorganic-chemistry.org The ability to control the propargyl to allenyl azide conversion is therefore a crucial aspect of harnessing the full synthetic potential of these molecules.

Formation of Rhodium Azavinyl Carbenes from Sulfamoyl Triazoles

1-Sulfonyl-1,2,3-triazoles, which can be derived from sulfamoyl azides and alkynes, serve as stable and accessible precursors to highly reactive rhodium(II) azavinyl carbenes. nih.govnih.gov These carbenoid species are generated in situ and exhibit remarkable reactivity in a variety of transformations. nih.govnih.gov

The formation of the rhodium azavinyl carbene typically involves the treatment of an N-H-1,2,3-triazole with triflic anhydride (B1165640) and a pyridine (B92270) base in the presence of a rhodium(II) carboxylate catalyst. nih.govnih.gov This in situ sulfonylation avoids the need to handle potentially unstable sulfonyl azides directly. nih.gov The resulting N-triflyl-1,2,3-triazole readily undergoes ring-chain tautomerization to a diazoimine, which then reacts with the rhodium catalyst to extrude dinitrogen and form the rhodium azavinyl carbene. nih.gov

A plausible mechanism for this process is as follows:

N-Sulfonylation: The NH-triazole is first sulfonylated in situ. nih.gov

Ring-Chain Tautomerization: The 1-sulfonyl-1,2,3-triazole exists in equilibrium with its open-chain diazoimine tautomer.

Carbene Formation: The diazoimine reacts with the rhodium(II) catalyst to release nitrogen gas and generate the rhodium azavinyl carbene intermediate.

These rhodium azavinyl carbenes are highly electrophilic and can participate in a range of reactions, including cyclopropanations with olefins, C-H insertions, and reactions with nitriles to form imidazoles. nih.govnih.govacs.org The use of chiral rhodium catalysts can enable highly enantioselective transformations, providing access to valuable chiral building blocks. nih.gov

Functional Group Interconversions and Derivatizations

The this compound framework allows for a variety of functional group interconversions and derivatizations, enhancing its versatility as a synthetic intermediate. The primary amine of the sulfamide (B24259) moiety and the terminal alkyne are the main sites for such modifications.

The sulfamoyl nitrogen can be further substituted, for example, through alkylation or acylation, to introduce additional diversity. The primary amine also allows for the formation of various sulfonamide derivatives.

The terminal alkyne is a particularly versatile handle for a wide array of transformations, including:

Click Chemistry: The alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides allows for the introduction of various substituents at the terminal position of the alkyne.

Mannich Reactions: Reaction with an aldehyde and a secondary amine can be used to introduce an aminomethyl group adjacent to the alkyne.

Hydration: The alkyne can be hydrated to yield a methyl ketone.

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane).

These interconversions significantly expand the range of molecules that can be accessed from a common this compound precursor, making it a valuable platform for the synthesis of diverse chemical libraries.

Applications in Advanced Organic Synthesis and Polymer Science

Monomer Development for Polymer Chemistry

(Prop-2-yn-1-yl)(sulfamoyl)amine and its derivatives are key monomers in the synthesis of a class of polymers known as poly(N-propargylsulfamides). These polymers exhibit interesting properties and potential applications stemming from their unique structural features.

The polymerization of N-propargylsulfamide monomers, with the general structure HC≡CCH₂NHSO₂R where R can be an alkyl or aryl group, has been successfully achieved using a rhodium catalyst, specifically (nbd)Rh⁺B⁻(C₆H₅)₄ where nbd is 2,5-norbornadiene. figshare.comacs.orgacs.orgacs.org This method yields polymers with moderate molecular weights, typically in the range of 3,000 to 15,000 g/mol , and in good yields, often exceeding 80%. figshare.comacs.orgacs.org The synthesis of the N-propargylsulfamide monomers themselves is a novel development. acs.orgacs.org For instance, the synthesis of monomer 1 (where R is an ethyl group) involves reacting propargylamine (B41283) and ethanesulfonyl chloride in the presence of pyridine (B92270) in diethyl ether. acs.orgacs.org

The resulting poly(N-propargylsulfamides) are characterized by the presence of intramolecular hydrogen bonding between adjacent sulfamide (B24259) groups. figshare.comacs.org This has been confirmed by IR spectroscopy and suggests that these polymers have the potential to form helical structures under suitable conditions, similar to poly(N-propargylamides). figshare.com

The stereoregularity of poly(N-propargylsulfamides) is significantly influenced by the polymerization temperature. figshare.comacs.orgacs.orgacs.org Research has demonstrated that the polymerization of N-propargylsulfamide monomer 4 (where R is an n-octyl group, -(CH₂)₇CH₃) at -15 °C results in a highly stereoregular polymer with nearly 100% cis content. figshare.comacs.orgacs.org However, when the polymerization is conducted at 30 °C, the cis content decreases to 79%. figshare.comacs.orgacs.org This indicates that lower temperatures favor the formation of the cis-isomer. In contrast, the choice of polymerization solvent has been found to have little to no effect on the stereoregularity of the resulting polymer. figshare.comacs.org

Copolymerization of N-propargylsulfamide monomer 4 with N-propargylamide monomer 11 has also been successfully carried out, producing copolymers with various compositions in high yields (above 87%). figshare.comacs.org The cis content of these copolymers was found to be intermediate between the cis contents of the corresponding homopolymers. figshare.comacs.org

| Monomer | Polymerization Temperature (°C) | Polymer Yield (%) | Molecular Weight ( g/mol ) | cis Content (%) |

| Monomer 4 (R = -(CH₂)₇CH₃) | -15 | >80 | 3,000 - 15,000 | ~100 |

| Monomer 4 (R = -(CH₂)₇CH₃) | 30 | >80 | 3,000 - 15,000 | 79 |

"Click Chemistry" Applications beyond Triazole Formation

The terminal alkyne group of this compound is a prime functional handle for "click chemistry" reactions. This has been exploited for applications beyond the typical formation of triazoles, extending to surface functionalization and complex molecule synthesis.

The alkyne functionality of this compound and its derivatives allows for their covalent attachment to various material surfaces and scaffolds through "click" reactions. This provides a powerful and versatile method for modifying the properties of these materials. rsc.org For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used "click" reaction for bioconjugation and surface modification. nih.gov This reaction is known for its high specificity, rapid reaction times, and compatibility with aqueous environments, making it ideal for modifying sensitive biological structures like exosomes. nih.gov

A catalyst-free approach, strain-promoted azide-alkyne cycloaddition (SPAAC), offers an alternative for surface functionalization, avoiding the potential cytotoxicity of a copper catalyst. researchgate.net This has been demonstrated in the functionalization of liposomes and other surfaces. researchgate.net The alkyne group can be attached to a surface, which is then reacted with an azide-containing molecule to achieve functionalization. kit.edu This strategy has been used to immobilize microarrays of molecules on functionalized glass surfaces. kit.edu

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at creating collections of structurally diverse small molecules. scispace.comnih.govcam.ac.uk this compound, with its reactive alkyne group, is a valuable building block in DOS strategies. One such strategy is the "click, click, cyclize" approach, which allows for the rapid assembly of complex molecular scaffolds.

In this approach, the alkyne can first participate in a "click" reaction to introduce a new molecular fragment. A second "click" reaction or another compatible transformation can then be performed, followed by an intramolecular cyclization to generate a complex, polycyclic structure. This allows for the exploration of new areas of chemical space by efficiently generating a wide range of molecular architectures from a common starting material. scispace.com The goal of DOS is to produce libraries of compounds with high skeletal diversity, which can then be screened for biological activity or other desired properties. scispace.com

Molecular Design for Chemical Space Exploration

The unique combination of a reactive alkyne and a sulfamide group in this compound makes it a valuable tool for molecular design and the exploration of chemical space. nih.gov Chemical space refers to the vast number of possible molecules that could theoretically be created. By using versatile building blocks like N-propargylsulfamide, chemists can access novel regions of this space.

The alkyne provides a point for diversification through various alkyne-based transformations, while the sulfamide group can influence the molecule's conformation and intermolecular interactions through hydrogen bonding. This allows for the systematic variation of molecular structure and properties, which is crucial in fields like drug discovery for identifying lead compounds and optimizing their activity. cam.ac.uk The ability to generate diverse molecular scaffolds from a single starting material is a key principle in exploring chemical space efficiently. nih.gov

Synthesis of Complex Heterocyclic Systems

The propargyl group in this compound is a key handle for the construction of a wide array of heterocyclic compounds through various cycloaddition and cyclization reactions.

1,2,3-Triazoles: The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form 1,2,3-triazoles. The reaction of sulfamoyl azides with terminal alkynes, including propargyl derivatives, in aqueous media has been shown to be an efficient method for the synthesis of N-sulfamoyl-1,2,3-triazoles nih.gov. These triazole products can be valuable as they can be further functionalized or serve as stable isosteres in medicinal chemistry. The sulfamoyl group can also be cleaved to yield the corresponding NH-1,2,3-triazoles nih.govresearchgate.net.

Pyrrolidines: While direct synthesis of pyrrolidines from this compound is not extensively documented, the N-propargyl amine scaffold is a well-established precursor for pyrrolidine (B122466) synthesis organic-chemistry.org. Methods such as intramolecular C-H amination of sulfonimides initiated by visible light offer a pathway to pyrrolidines under mild conditions organic-chemistry.org. The sulfamoyl group in this compound could potentially direct such intramolecular cyclizations. Additionally, donor-acceptor cyclopropanes react with anilines and other primary amines to form 1,5-substituted pyrrolidin-2-ones, which can be further modified nih.gov.

Oxazoles: The synthesis of oxazoles often involves the reaction of aldehydes with reagents like TosMIC (tosylmethyl isocyanide) in what is known as the van Leusen oxazole (B20620) synthesis mdpi.com. While a direct role for this compound in this specific reaction is not established, the propargyl group can be a precursor to functionalities that participate in oxazole formation. For instance, rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with esters can lead to the formation of oxazoles researchgate.net.

Other Heterocycles: The versatility of the propargyl group extends to the synthesis of other heterocyclic systems. For example, multicomponent reactions involving aldehydes, amines, and alkynes (A3 coupling) are powerful tools for generating propargylamines, which are themselves precursors to various heterocycles wikipedia.orgphytojournal.comresearchgate.net. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is another powerful method for constructing cyclopentenones, which are key intermediates in the synthesis of complex natural products wikipedia.orgnih.govrsc.org. The alkyne functionality of this compound makes it a potential substrate for such transformations.

Utility in Generating Diverse Functionalized Organic Molecules

The reactivity of the propargyl and sulfamoyl groups allows for the introduction of a wide range of functional groups, leading to the creation of diverse and complex organic molecules.

Multicomponent Reactions (MCRs): this compound is a potential substrate for various MCRs. The A3 coupling reaction, which combines an aldehyde, an amine, and a terminal alkyne, is a prominent example wikipedia.orgphytojournal.comresearchgate.net. In this reaction, the propargyl group of the title compound would react to form a more complex propargylamine derivative, incorporating new substituents from the aldehyde and amine components. These reactions are highly atom-economical and can rapidly build molecular complexity rug.nlresearchgate.net. For instance, a copper-catalyzed A3 coupling has been developed for the synthesis of N-propargylsulfoximines from aldehydes, alkynes, and NH-sulfoximines nih.gov.

Cross-Coupling Reactions: The terminal alkyne of this compound is an ideal partner in various cross-coupling reactions, most notably the Sonogashira coupling. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, would allow for the direct attachment of aromatic or vinylic moieties to the propargylic position, significantly diversifying the molecular structure.

Click Chemistry for Functionalization: Beyond the synthesis of triazole heterocycles, the CuAAC reaction with this compound can be used to attach this molecule to other molecular scaffolds or biomolecules that have been functionalized with an azide (B81097) group. This "click" functionalization is highly efficient and specific, enabling the modular construction of complex architectures mdpi.com.

Applications in Polymer Science

A significant application of this compound and its derivatives lies in the field of polymer science. The polymerization of N-propargylsulfamide monomers has been shown to produce novel polymers with interesting properties.

A study on the synthesis and characterization of poly(N-propargylsulfamides) demonstrated that monomers with the general structure HC≡CCH₂NHSO₂R can be polymerized using a Rhodium catalyst, specifically (nbd)Rh⁺B⁻(C₆H₅)₄ acs.orgacs.orgfigshare.comtcu.ac.jp. This catalytic system is effective in producing polymers with moderate molecular weights, typically in the range of 3,000 to 15,000 g/mol , and in good yields, often exceeding 80% acs.orgacs.orgfigshare.com.

One of the key findings of this research is the ability to control the stereoregularity of the polymer backbone. The polymerization of a specific N-propargylsulfamide monomer (where R = -(CH₂)₇CH₃) at -15 °C resulted in a highly stereoregular polymer with a cis content of nearly 100% acs.orgacs.orgfigshare.com. In contrast, when the polymerization was conducted at 30 °C, the cis content decreased to 79%, indicating that the polymerization temperature is a critical factor in controlling the polymer's microstructure acs.orgacs.orgfigshare.com. The solvent used for the polymerization, however, was found to have a minimal impact on the stereoregularity acs.orgacs.orgfigshare.com.

Furthermore, infrared (IR) spectroscopy studies have confirmed the presence of intramolecular hydrogen bonding between adjacent sulfamide groups in the polymer chain acs.orgacs.orgfigshare.com. This intramolecular hydrogen bonding is a significant feature as it suggests that these poly(N-propargylsulfamides), with appropriate substituents, have the potential to form helical structures, similar to what has been observed in poly(N-propargylamides) acs.orgacs.orgfigshare.com.

Below is a data table summarizing the polymerization results of various N-propargylsulfamide monomers.

| Monomer (R group) | Polymerization Temperature (°C) | Yield (%) | Molecular Weight (Mn) | Cis Content (%) |

|---|---|---|---|---|

| -(CH₂)₇CH₃ | -15 | >80 | ~10,000 | ~100 |

| -(CH₂)₇CH₃ | 30 | >80 | ~9,500 | 79 |

| -C₆H₅ | 30 | >80 | ~5,000 | Not Reported |

| -CH₂CH₃ | 30 | >80 | ~3,500 | Not Reported |

Computational Chemistry Studies on Propargylsulfamoyl Structures and Reactivity

Quantum Mechanical Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method for studying the electronic structure and reactivity of molecules like (Prop-2-yn-1-yl)(sulfamoyl)amine. DFT calculations can accurately predict various molecular properties, including geometries, energies, and reaction pathways, providing a molecular-level understanding of chemical processes.

Elucidation of Reaction Mechanisms and Transition States

Quantum mechanical calculations, particularly DFT, are instrumental in mapping out the intricate details of reaction mechanisms involving propargyl-containing compounds. These studies can identify and characterize the structures of reactants, intermediates, transition states, and products along a reaction coordinate. For instance, in reactions involving propargyl systems, DFT can help to understand multi-step processes such as addition-cyclization-isomerization sequences. osi.lvresearchgate.net

A key aspect of these investigations is the identification of transition states, which represent the energy maxima along the reaction pathway. The geometry and energy of a transition state are crucial for determining the rate of a chemical reaction. DFT calculations can precisely locate these transient structures, providing invaluable information about the energy barriers that must be overcome for a reaction to proceed. youtube.com For example, in the context of sulfa-Michael additions, which are relevant to the reactivity of sulfamoyl compounds, DFT has been used to compare the predictive power of transition state calculations versus intermediate structures for determining reaction kinetics. worktribe.comnih.govresearchgate.netbath.ac.uk Such studies help in understanding whether the reaction is under kinetic or thermodynamic control.

Furthermore, computational studies can reveal the role of catalysts or solvent molecules in the reaction mechanism. For example, theoretical investigations have shown that catalysts can significantly lower the energy barriers of certain reaction steps, such as proton transfers, by stabilizing the transition state. osi.lvresearchgate.net The explicit inclusion of solvent molecules in the computational model can also be critical for accurately describing reaction pathways, especially for processes involving charge separation or proton transfers. researchgate.net

Analysis of Reaction Selectivity and Regiochemistry

DFT calculations are highly effective in predicting and explaining the selectivity of chemical reactions, including regioselectivity and stereoselectivity. For propargylsulfamoyl compounds, which possess multiple reactive sites, understanding the factors that govern where a reaction will occur is of paramount importance.

Computational studies can assess the relative energies of different possible reaction pathways, thereby predicting the major product of a reaction. For example, in addition reactions to the alkyne moiety of this compound, DFT can determine whether a nucleophile will preferentially attack the terminal or internal carbon atom of the triple bond. This is achieved by calculating the activation energies for both possible modes of attack; the pathway with the lower activation energy will be the kinetically favored one.

In the broader context of propargyl-containing systems, DFT has been successfully applied to understand the chemoselectivity of gold-catalyzed reactions of propargyl esters, distinguishing between pathways like 1,2-acyloxy migration, 3,3-rearrangement, and hydration. frontiersin.org Similarly, in Wittig reactions involving various ylides, DFT calculations have been able to accurately predict E/Z selectivity by analyzing the energies of the transition states leading to the different stereoisomers. nih.gov The insights gained from these computational analyses can be extended to predict the regiochemical and stereochemical outcomes of reactions involving this compound.

Factors influencing selectivity that can be analyzed using DFT include:

Steric Effects: The spatial arrangement of atoms in the reactants and transition states.

Electronic Effects: The distribution of electron density and the nature of molecular orbitals (e.g., HOMO and LUMO).

Intermolecular Interactions: Non-covalent interactions, such as hydrogen bonding or van der Waals forces, between the reactants or with solvent molecules.

Structural Elucidation and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its chemical and physical properties. This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Computational methods are essential for exploring this landscape and identifying the most stable conformers.

Conformational analysis using computational tools involves systematically or stochastically rotating the flexible bonds of the molecule and calculating the energy of each resulting conformation. nih.gov This process generates a potential energy surface, from which the low-energy conformers can be identified. DFT calculations are then often used to optimize the geometries and accurately determine the relative energies of these conformers. chemrxiv.orgresearchgate.net

The results of conformational analysis are crucial for:

Interpreting Spectroscopic Data: Theoretical predictions of molecular geometry and vibrational frequencies can aid in the interpretation of experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Modeling Intermolecular Interactions: An accurate representation of the conformational preferences of a molecule is necessary for studying its interactions with other molecules, such as enzymes or receptors in a biological context.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

This table presents the predicted collision cross section values for different adducts of this compound, calculated using CCSbase. The collision cross section is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility spectrometry, which can be used for structural characterization. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 135.02228 | 131.3 |

| [M+Na]⁺ | 157.00422 | 140.8 |

| [M-H]⁻ | 133.00772 | 131.4 |

| [M+NH₄]⁺ | 152.04882 | 150.3 |

| [M+K]⁺ | 172.97816 | 139.7 |

| [M+H-H₂O]⁺ | 117.01226 | 120.5 |

| [M+HCOO]⁻ | 179.01320 | 145.5 |

| [M+CH₃COO]⁻ | 193.02885 | 181.0 |

| [M+Na-2H]⁻ | 154.98967 | 135.1 |

| [M]⁺ | 134.01445 | 125.8 |

| [M]⁻ | 134.01555 | 125.8 |

Theoretical Models for Predicting Reactivity and Stability

Beyond detailed quantum mechanical calculations for specific reactions, theoretical models can provide a more general framework for predicting the reactivity and stability of this compound and related compounds. These models often rely on descriptors derived from the electronic structure of the molecule.

One common approach is to use conceptual DFT, which defines a set of reactivity indices based on the response of the electronic energy to changes in the number of electrons or the external potential. These indices include:

Electronegativity: A measure of the ability of a molecule to attract electrons.

Hardness and Softness: Hardness is a measure of the resistance to a change in electron configuration, while softness is the inverse of hardness. According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

Fukui Function: This function indicates the most likely sites for nucleophilic and electrophilic attack within a molecule.

By calculating these and other descriptors for this compound, it is possible to make qualitative and even quantitative predictions about its reactivity towards different reagents. For example, the Fukui function can help to rationalize the regioselectivity observed in addition reactions.

Another important aspect of theoretical modeling is the development of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models aim to find a mathematical relationship between the structure of a molecule and its biological activity or physical properties. While not strictly focused on reactivity in a chemical sense, these models can be used to predict the stability of a compound under certain conditions or its propensity to engage in specific types of interactions.

The development of accurate theoretical models for reactivity and stability relies on the availability of high-quality experimental and computational data for a range of related compounds. By benchmarking theoretical predictions against known data, the models can be refined and validated, increasing their predictive power for new and unstudied molecules like this compound.

Emerging Trends and Future Directions in Prop 2 Yn 1 Yl Sulfamoyl Amine Research

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical processes is a cornerstone of modern chemistry. researchgate.netepa.gov For the synthesis of (Prop-2-yn-1-yl)(sulfamoyl)amine and its derivatives, researchers are moving beyond traditional methods, which often involve hazardous reagents and generate significant waste. nih.gov The principles of green chemistry, such as atom economy, use of renewable feedstocks, and energy efficiency, are guiding the development of new synthetic strategies. researchgate.netjddhs.com

One promising avenue is the adoption of flow chemistry . acs.orglabmanager.comuc.ptgoogle.com Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. The synthesis of sulfamides and related compounds has been shown to benefit from flow-based approaches, allowing for rapid and efficient library generation with minimal waste. acs.orgnih.govacs.org While a specific flow synthesis for this compound has not yet been detailed in the literature, the successful application of this technology to similar structures suggests its high potential for a more sustainable and scalable production of this compound.

Biocatalysis represents another key area for sustainable synthesis. kcl.ac.uk The use of enzymes, such as lipases and transaminases, can offer high selectivity and milder reaction conditions compared to traditional chemical catalysts. nih.govkcl.ac.uk For instance, enzymatic methods have been successfully employed for the synthesis of various propargylamine (B41283) derivatives. kcl.ac.uk The application of biocatalysis to the synthesis of this compound could lead to a greener and more efficient manufacturing process.

Furthermore, the development of novel catalytic systems that are more efficient and can be easily recycled is a continuous effort. This includes the use of heterogeneous catalysts and the exploration of solvent-free reaction conditions, which have been successfully applied to the synthesis of propargylamines. rsc.org

Exploration of Undiscovered Reactivity Pathways and Transformations

The dual functionality of this compound provides a rich landscape for exploring novel chemical reactions. The terminal alkyne group is a versatile handle for a variety of transformations, most notably cycloaddition reactions . youtube.comnih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the facile formation of 1,2,3-triazole rings. kcl.ac.ukresearchgate.netillinois.edualliedacademies.org This reaction can be used to link this compound to a wide array of other molecules, opening up possibilities for the synthesis of complex molecular architectures and functional hybrids. nih.gov

Beyond click chemistry, the propargyl group can participate in a range of other metal-catalyzed reactions, including gold-catalyzed cycloadditions, to generate diverse heterocyclic structures. ntnu.edunih.govmdpi.comresearchgate.netmdpi.com Propargylamines and their derivatives are recognized as valuable synthons for the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. kcl.ac.ukresearchgate.neteventsair.com

The sulfamoyl moiety also offers avenues for further functionalization. The N-H bonds of the sulfamide (B24259) can be substituted to create more complex derivatives with potentially altered chemical and biological properties. kcl.ac.uk The interplay between the reactivity of the alkyne and the sulfamoyl group is an area ripe for investigation, potentially leading to novel tandem or cascade reactions for the efficient construction of intricate molecular frameworks.

Design of Advanced Materials with Tailored Architectures

A significant emerging trend is the utilization of this compound and its derivatives as monomers for the synthesis of advanced polymers. The polymerization of N-propargylsulfamides using a rhodium catalyst has been shown to produce polymers with moderate molecular weights in good yields. acs.orgacs.orgfigshare.com

A key finding in this area is the ability to control the stereoregularity of the resulting polymer by adjusting the polymerization temperature. acs.orgacs.orgfigshare.com For example, polymerization of an N-propargylsulfamide with a long alkyl chain at -15 °C resulted in a polymer with nearly 100% cis content. acs.orgacs.orgfigshare.com This level of control over the polymer's microstructure is crucial for tailoring its physical and chemical properties.

Furthermore, these poly(N-propargylsulfamides) have been shown to form intramolecular hydrogen bonds between adjacent sulfamide groups. acs.orgacs.orgfigshare.com This suggests the potential for these polymers to adopt stable helical structures, similar to poly(N-propargylamides). acs.orgacs.orgfigshare.com The ability to create polymers with well-defined three-dimensional architectures opens up possibilities for their application in areas such as chiral separations, catalysis, and smart materials.

The presence of the terminal alkyne in the monomer also allows for post-polymerization modification via click chemistry, enabling the straightforward introduction of a wide range of functional groups onto the polymer backbone. This modular approach allows for the fine-tuning of the material's properties for specific applications.

Integration with Automated Synthesis and High-Throughput Methodologies

The integration of automated synthesis and high-throughput screening is revolutionizing chemical research and drug discovery. nih.govdrugdiscoverytrends.comwikipedia.orgnih.govresearchgate.net These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the pace of discovery.

Automated flow chemistry platforms are particularly well-suited for the generation of combinatorial libraries of sulfamides and related compounds. labmanager.comuc.ptnih.govacs.orgchemrxiv.orgsemanticscholar.org Systems have been developed that can perform multi-step syntheses and purifications in a fully automated fashion, enabling the creation of hundreds or even thousands of unique compounds in a short period. nih.govacs.orgnih.gov While the specific application of these systems to this compound has not been reported, the existing technology for sulfamide library synthesis could be readily adapted. acs.org

Once synthesized, these libraries of this compound derivatives can be subjected to high-throughput screening to identify compounds with desired properties. nih.govdrugdiscoverytrends.comwikipedia.orgnih.govresearchgate.net For example, given that the sulfamide and sulfonamide motifs are present in many kinase inhibitors, libraries based on this scaffold could be screened for activity against a panel of protein kinases. nih.govdrugdiscoverytrends.comwikipedia.orgnih.govresearchgate.net The alkyne handle also allows for the use of click chemistry in fragment-based drug discovery and for the development of chemical probes for activity-based protein profiling.

The combination of automated synthesis and high-throughput screening will undoubtedly play a crucial role in unlocking the full potential of this compound and its derivatives in areas ranging from medicinal chemistry to materials science.

Q & A

Q. What are the optimal synthetic routes for preparing (Prop-2-yn-1-yl)(sulfamoyl)amine, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of sulfonamide derivatives using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Critical parameters include:

- Temperature : Reactions at 50–60°C minimize side reactions like alkyne polymerization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the sulfonamide group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

- Yield optimization : Stoichiometric control of propargyl halide (1.2–1.5 equiv) reduces over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (triplet, propargyl CH₂), δ 3.1–3.3 ppm (sulfamoyl NH₂), and δ 4.6–4.8 ppm (propargyl ≡C-H) confirm connectivity .

- ¹³C NMR : Alkyne carbons (δ 70–80 ppm) and sulfonamide sulfur-bound carbon (δ 45–50 ppm) validate the core structure .

- Mass spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 159.1 for C₃H₆N₂O₂S) .

- X-ray crystallography : Refinement via SHELXL (e.g., using Mercury software) resolves bond lengths/angles and detects impurities .

Advanced Research Questions

Q. What challenges arise in resolving contradictory crystallographic data for this compound, and how can they be addressed methodologically?

- Methodological Answer : Discrepancies in bond angles or torsional strains often stem from:

- Dynamic disorder : Propargyl groups may exhibit rotational flexibility, requiring high-resolution data (<1.0 Å) and anisotropic refinement in SHELXL .

- Hydrogen bonding ambiguities : Neutron diffraction or DFT-optimized hydrogen positions (e.g., using Gaussian) clarify sulfamoyl NH₂ interactions .

- Validation tools : Mercury’s "Structure Check" function identifies outliers in geometric parameters (e.g., bond distances >3σ from averages) .

Q. How do electronic properties of the sulfamoyl and propargyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Propargyl group : The sp-hybridized carbon acts as an electron-deficient site, enabling Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize using CuTC (copper(I) thiophenecarboxylate) in dry toluene to avoid hydrolysis .

- Sulfamoyl group : Electron-withdrawing nature stabilizes transition states in SN2 reactions. Substituent effects can be modeled via Hammett σ constants (ρ ≈ +0.8 for sulfamoylation) .

- Competing pathways : Monitor byproducts (e.g., sulfonic acids) via LC-MS and adjust pH to <7 to suppress hydrolysis .

Q. How do competing reaction pathways during synthesis affect product distribution, and what strategies mitigate undesired byproducts?

- Methodological Answer :

- Byproduct analysis : Common issues include:

- Propargyl polymerization : Add radical inhibitors (e.g., BHT) and maintain inert atmospheres .

- Sulfamoyl azide degradation : Avoid excess reagents (e.g., >1.2 equiv diazo transfer agents) and purify via silica plug filtration .

- Kinetic control : Lower reaction temperatures (0–5°C) favor nucleophilic attack over elimination .

- Table : Byproduct mitigation strategies

| Byproduct | Mitigation | Yield Improvement |

|---|---|---|

| Sulfonic acid | Use anhydrous solvents | +25% |

| Alkyne dimers | Add BHT (0.1 wt%) | +15% |

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between computational and experimental vibrational spectra for this compound?

- Methodological Answer :

- DFT calibration : Optimize geometry at the B3LYP/6-311+G(d,p) level and scale frequencies by 0.96–0.98 to match experimental IR .

- Hydrogen bonding effects : Include explicit solvent molecules (e.g., water) in simulations to model NH₂⋯O=S interactions .

- Experimental validation : Compare Raman spectra (100–4000 cm⁻¹) with computed modes, focusing on propargyl C≡C stretch (~2100 cm⁻¹) and sulfonamide S=O (~1150 cm⁻¹) .

Tables for Key Data

Table 1 : Comparison of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation (propargyl bromide) | DMF, 60°C, 12h | 72 | 98 |

| Reductive amination | H₂, Pd/C, EtOH | 58 | 90 |

Table 2 : Key Spectral Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 4.7 (s, 1H) | Propargyl ≡C-H |

| IR | 2105 cm⁻¹ | C≡C stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.